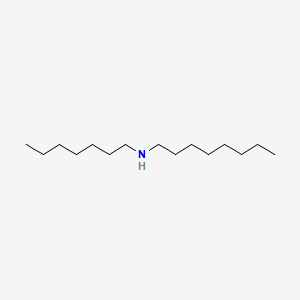

N-(N-HEPTYL)-N-OCTYLAMINE

Description

Significance and Research Context of Dialkylamines in Modern Chemical Science

Dialkylamines, the class of compounds to which N-(n-heptyl)-n-octylamine belongs, are organic compounds that feature a nitrogen atom bonded to two alkyl groups and one hydrogen atom. wikipedia.org They are a significant subclass of amines and play a crucial role in modern chemical science due to their versatile reactivity and physical properties.

In contemporary research, dialkylamines are fundamental building blocks in organic synthesis. Their nucleophilicity allows them to participate in a wide array of chemical reactions, including alkylation, acylation, and the formation of enamines. wikipedia.org This reactivity is harnessed to construct more complex molecules with applications in pharmaceuticals, agrochemicals, and materials science. magtech.com.cn For instance, they are key intermediates in the synthesis of dyes and functional materials. wikipedia.orgmagtech.com.cn

Furthermore, dialkylamines are investigated for their role as catalysts and ligands in coordination chemistry. beilstein-journals.org Their ability to coordinate with metal ions is exploited in various catalytic processes. In analytical chemistry, certain dialkylamines are used as derivatizing agents to enhance the sensitivity of detection in techniques like mass spectrometry. lu.se Studies have shown that derivatization with dialkylamines can significantly improve the detection limits for oligosaccharides. lu.se

The study of dialkylamines also extends to environmental and health-related research. There is continued interest from industry and regulatory bodies in the potential for dialkylamines to form N-nitrosamines, which are potent mutagens. acs.orgacs.org Kinetic modeling and experimental studies are ongoing to understand and predict the conditions under which such formations might occur. acs.orgacs.orgnih.gov

Historical Perspectives on N-Substituted Alkylamines in Organic Synthesis and Industrial Applications

The development and application of N-substituted alkylamines have a rich history intertwined with the growth of the chemical industry. Historically, these compounds have been vital in a multitude of industrial processes and products.

In the realm of organic synthesis, the alkylation of amines to produce N-substituted derivatives has been a fundamental transformation for over a century. magtech.com.cn Industrially significant alkylamines have long been prepared from the reaction of ammonia (B1221849) with alcohols. wikipedia.org These methods paved the way for the large-scale production of various amines that serve as precursors to a vast range of chemical products.

Historically, N-substituted alkylamines have been instrumental in the manufacturing of:

Surfactants and Detergents: The surface-active properties of long-chain alkylamines led to their use in formulations for cleaning and emulsification.

Dyes: Aromatic amines, in particular, have been central to the synthesis of azo dyes, which are a major class of synthetic colorants. wikipedia.org

Agrochemicals: Many herbicides and pesticides are based on N-substituted amine structures. google.com

Pharmaceuticals: The amine functional group is a common feature in many drug molecules, including antihistamines, anesthetics, and antipsychotics. wikipedia.org

Corrosion Inhibitors: The ability of amines to form a protective film on metal surfaces has made them effective corrosion inhibitors in various industrial settings, such as in oil and gas pipelines. researchcommons.org

The methods for synthesizing these amines have also evolved, with early methods often relying on reactions with alkyl halides, and later industrial processes favoring more economical routes like the amination of alcohols. wikipedia.orgmagtech.com.cn

Current Research Trajectories and Key Academic Objectives for this compound

Current research on this compound is focused on leveraging its specific long-chain dialkylamine structure for targeted applications. The primary academic objectives revolve around exploring its potential in materials science, separation chemistry, and as a biologically active agent.

Key research trajectories include:

Solvent Extraction and Separation of Metals: A significant area of investigation is the use of this compound and structurally similar compounds as extractants in liquid-liquid extraction processes. For example, a new diphosphonic acid extractant functionalized with an n-octylamine group has been synthesized for the selective extraction and separation of zirconium and hafnium, elements crucial for the nuclear industry. researchgate.net The amine moiety plays a critical role in the complexation and extraction mechanism.

Antimicrobial Properties: Long-chain amines are known to have antimicrobial activity. Research is directed at understanding how the specific chain lengths of the heptyl and octyl groups in this compound influence its ability to disrupt microbial membranes, potentially leading to the development of new antimicrobial agents.

Insect Repellency: Studies have indicated that certain long-chain amines can interact with the odorant receptors of insects like mosquitoes. A key objective is to evaluate the efficacy of this compound as an insect repellent and to elucidate its mechanism of action at the molecular level.

Water Treatment: The hydrophobic nature of this compound makes it a candidate for the removal of organic contaminants and heavy metal ions from water through adsorption processes. Research aims to quantify its removal efficiency for specific pollutants like lead and cadmium ions.

Synthesis and Aminolysis: The compound is also studied in the context of polymer chemistry. For instance, n-octylamine has been used in the depolymerization of poly(ethylene terephthalate) (PET) to produce N,N'-di(n-octyl) terephthalamide (B1206420), demonstrating a potential route for chemical recycling. mdpi.com

The overarching goal of this research is to establish a clear structure-activity relationship for this compound, which will enable the rational design of new materials and functional molecules based on its chemical framework.

Compound Data

Below are data tables summarizing key information for the compounds mentioned in this article.

Table 1: Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 26627-77-0 | chemicalbook.com |

| Molecular Formula | C15H33N | chemicalbook.com |

| Molecular Weight | 227.43 g/mol | chemicalbook.com |

| IUPAC Name | N-heptyloctan-1-amine | chemicalbook.com |

| Physical State | Likely liquid at room temperature | |

| Solubility | Insoluble in water; soluble in organic solvents |

| Refractive Index | 1.4420 | chemicalbook.com |

Table 2: List of Mentioned Chemical Compounds

| Compound Name | Molecular Formula | CAS Number |

|---|---|---|

| This compound | C15H33N | 26627-77-0 |

| Heptylamine (B89852) | C7H17N | 111-68-2 |

| Octylamine (B49996) | C8H19N | 111-86-4 |

| N-Nitrosodimethylamine | C2H6N2O | 62-75-9 |

| N-(3-TERT-Octylphenyl)-1-Naphthylamine | C24H29N | Not explicitly found |

| Di-n-butylamine | C8H19N | 111-92-2 |

| Zirconium | Zr | 7440-67-2 |

| Hafnium | Hf | 7440-58-6 |

| Poly(ethylene terephthalate) (PET) | (C10H8O4)n | 25038-59-9 |

Structure

3D Structure

Properties

IUPAC Name |

N-heptyloctan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H33N/c1-3-5-7-9-11-13-15-16-14-12-10-8-6-4-2/h16H,3-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAEBNPLWJOGFDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCNCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H33N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60512634 | |

| Record name | N-Heptyloctan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60512634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26627-77-0 | |

| Record name | N-Heptyloctan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60512634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Investigations

Advanced Synthetic Routes to N-(N-HEPTYL)-N-OCTYLAMINE

The formation of this compound involves the creation of a C-N bond between a heptyl and an octyl group attached to a nitrogen atom. Advanced synthetic strategies aim to achieve this with high yield and atom economy under optimized conditions.

Catalytic Amination Approaches and Process Optimization for Long-Chain Aliphatic Amines

Catalytic amination represents a cornerstone for the synthesis of aliphatic amines. A primary method is reductive amination , which involves the reaction of a carbonyl compound with an amine, followed by the reduction of the resulting imine intermediate. numberanalytics.commasterorganicchemistry.com For this compound, this would typically involve the condensation of heptanal (B48729) with octylamine (B49996) to form an imine, which is then reduced. google.com Reducing agents like sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) are commonly employed in laboratory settings, with the latter being particularly effective at selectively reducing imines in the presence of carbonyls. masterorganicchemistry.com

Another significant and greener approach is the N-alkylation of amines with alcohols . sioc-journal.cnwikipedia.org This method avoids the use of hazardous alkyl halides and produces water as the only byproduct. sioc-journal.cnrsc.org The reaction is catalyzed by transition metal complexes, with ruthenium and iridium-based catalysts showing high efficacy. organic-chemistry.orgacs.org These reactions often proceed via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism, where the alcohol is temporarily dehydrogenated to an aldehyde, which then undergoes reductive amination with the amine. organic-chemistry.org

Industrial-scale production of aliphatic amines frequently relies on the catalytic amination of alcohols with ammonia (B1221849), a process that can be tailored to produce primary, secondary, or tertiary amines depending on the reaction conditions and catalyst choice. wikipedia.orgacs.org

Table 1: Comparison of Catalytic Systems for Long-Chain Amine Synthesis

| Catalytic System | Reactants | Key Features | Typical Yield | Reference |

|---|---|---|---|---|

| Reductive Amination (e.g., NaBH₃CN) | Aldehyde/Ketone + Amine | Good for controlled, selective alkylation; avoids over-alkylation. masterorganicchemistry.com | Moderate to High | masterorganicchemistry.com |

| Ru(II)-Pincer Complex | Alcohol + Amine | Green method, avoids toxic alkylating agents, low catalyst loading. organic-chemistry.org | Good to Excellent | organic-chemistry.org |

| NHC-Ir(III)/Ru(II) Complexes | Alcohol + Amine | Effective for N-alkylation with a wide range of substrates. acs.org | Good | acs.org |

| Nanosized Zeolite Beta | Alcohol + Amine | Heterogeneous catalyst, eco-friendly, reusable, simple work-up. rsc.org | Moderate to High | rsc.org |

Green Chemistry Synthesis Strategies for N-Substituted Glycine (B1666218) Derivatives via Alkyl Amine Precursors

Alkyl amines such as heptylamine (B89852) and octylamine serve as valuable precursors in the green synthesis of N-substituted glycine derivatives. These derivatives are of interest as bidentate ligands for metal ions and have potential applications in drug design. nih.govnih.gov

A straightforward and environmentally friendly synthesis involves the reaction of a primary alkyl amine with chloroacetic acid in an aqueous solution. nih.govacs.org This method avoids harsh organic solvents and proceeds under mild conditions. For example, octylamine can be reacted with an aqueous solution of chloroacetic acid to produce N-octylglycine. nih.govacs.org Another sustainable route involves the reaction of an amine with a glyoxylic acid ester half-acetal, followed by catalytic hydrogenation to yield the N-substituted glycine ester or acid. google.com This process is considered environmentally benign as it can utilize starting materials derived from the ozonolysis of maleic acid derivatives. google.com

Table 2: Green Synthesis of N-Substituted Glycine Derivatives

| Alkyl Amine Precursor | Reagent | Solvent | Key Advantage | Reference |

|---|---|---|---|---|

| Octylamine | Chloroacetic Acid | Water | Green solvent, mild conditions. nih.govacs.org | nih.govacs.org |

| Hexylamine | Chloroacetic Acid | Water | Green solvent, mild conditions. nih.gov | nih.gov |

| Propylamine | Chloroacetic Acid | Water | Green solvent, mild conditions. nih.gov | nih.gov |

| General Amine (RNH₂) | Glyoxylic Acid Ester Half-Acetal | Various | Environment-friendly route using renewable precursors. google.com | google.com |

Exploration of Novel Amine Synthesis Pathways, including Transfer Dehydrogenation

Transfer dehydrogenation has emerged as a powerful and versatile method for synthesizing nitrogen-containing compounds, including amines and nitriles. nih.govrsc.org This approach utilizes a sacrificial hydrogen acceptor molecule, such as an alkene, thereby eliminating the need for stoichiometric or gaseous oxidants. nih.govrsc.org The reactions can be catalyzed by both homogeneous complexes (e.g., ruthenium or iridium) and recyclable heterogeneous catalysts (e.g., platinum on carbon). nih.govrsc.orgnih.gov

In the context of synthesizing secondary amines like this compound, transfer dehydrogenation can be applied through the "borrowing hydrogen" strategy, where an alcohol (e.g., heptanol) and a primary amine (e.g., octylamine) react in the presence of a suitable catalyst. organic-chemistry.org The catalyst facilitates the dehydrogenation of the alcohol to an aldehyde, which then forms an imine with the amine, and finally, the "borrowed" hydrogen is transferred back to reduce the imine to the target secondary amine. organic-chemistry.org Another pathway involves the direct dehydrogenation of secondary amines to form imines, which are valuable synthetic intermediates. hawaii.edu

Table 3: Catalysts for Transfer Dehydrogenation in Amine Synthesis

| Catalyst | Reaction Type | Substrates | Key Features | Reference |

|---|---|---|---|---|

| Tetranuclear Ruthenium Complex | Dehydrogenation of Amines | Cyclic amines, carbonyls | Exceptionally high catalytic activity. nih.gov | nih.gov |

| Heterogeneous Pt/C | Ammonolytic Transfer Dehydrogenation | Primary, secondary, tertiary amines | Recyclable catalyst, converts amines to nitriles. nih.govresearchgate.net | nih.govresearchgate.net |

| Ru(II)-Pincer Complex | N-Alkylation of Amines with Alcohols | Alcohols + Amines | Proceeds via borrowing hydrogen mechanism. organic-chemistry.org | organic-chemistry.org |

| Iridium PCP Pincer Complex | Dehydrogenation of Secondary Amines | Secondary amines | Forms imines with good to excellent yields. hawaii.edu | hawaii.edu |

Mechanistic Elucidation of this compound Formation

Understanding the reaction mechanisms, including the identification of transient species and the analysis of reaction kinetics, is crucial for optimizing the synthesis of this compound.

Identification of Reaction Pathways and Transient Intermediates

The specific pathway and its intermediates are dictated by the chosen synthetic method.

Reductive Amination Pathway : This is a two-step process. The first step is the condensation of a carbonyl compound (heptanal) with a primary amine (octylamine). This acid- or base-catalyzed reaction forms a Schiff base , more commonly known as an imine , as a key transient intermediate. numberanalytics.com In acidic conditions, the protonated imine, an iminium ion , is the species that undergoes reduction. acsgcipr.org The second step is the reduction of this C=N double bond to yield the final secondary amine. numberanalytics.commasterorganicchemistry.com

"Borrowing Hydrogen" Pathway : In the N-alkylation of an amine with an alcohol, the mechanism involves several transient species. The catalyst first abstracts hydrogen from the alcohol (e.g., heptanol) to form an aldehyde intermediate in situ. organic-chemistry.org This aldehyde then reacts with the amine (octylamine) to form the imine intermediate. The catalyst, which has stored the hydrogen, then transfers it back to the imine, reducing it to the final N-alkylated amine product. organic-chemistry.org

Direct Dehydrogenation Pathway : Mechanistic studies on transition-metal-catalyzed amine dehydrogenation have identified metal-amine complexes as key intermediates. acs.org For instance, in iron-catalyzed reactions, an iron-amine complex has been isolated and shown to undergo dehydrogenation at elevated temperatures to produce an imine and an iron hydride complex. acs.org The reaction proceeds through a stepwise mechanism involving hydride transfer from the carbon alpha to the nitrogen, followed by proton transfer from the nitrogen. acs.org

Table 4: Identified Intermediates in Amine Synthesis Pathways

| Synthetic Pathway | Key Transient Intermediate(s) | Description | Reference |

|---|---|---|---|

| Reductive Amination | Imine / Iminium Ion | Formed from condensation of a carbonyl and an amine; subsequently reduced. numberanalytics.comacsgcipr.org | numberanalytics.comacsgcipr.org |

| N-Alkylation with Alcohols (Borrowing Hydrogen) | Aldehyde, Imine | Alcohol is first dehydrogenated to an aldehyde, which then forms an imine with the amine. organic-chemistry.org | organic-chemistry.org |

| Iron-Catalyzed Dehydrogenation | Metal-Amine Complex, Metal-Hydride Complex | The amine coordinates to the metal center before C-H activation occurs. acs.org | acs.org |

Kinetic and Thermodynamic Analyses of Amine Synthesis Reactions

Kinetic and thermodynamic studies provide quantitative insights into reaction rates, equilibria, and the factors that control selectivity.

Kinetic Isotope Effect (KIE) : KIE studies are powerful tools for elucidating rate-limiting steps. In the mechanistic study of iron-catalyzed amine dehydrogenation, a large primary KIE was observed for the cleavage of the C-H bond alpha to the nitrogen (kCH/kCD ≈ 3.2). acs.org This indicates that the C-H bond breaking is the rate-limiting step in the reaction mechanism and supports a stepwise process rather than a concerted one. acs.org

Thermodynamic vs. Kinetic Control : In reactions involving the formation of intermediates like enamines (which can be used for α-alkylation of carbonyls), the reaction conditions can dictate the product distribution. pressbooks.pub The formation of the more substituted, thermodynamically stable enolate is favored at higher temperatures with small bases, leading to the thermodynamic product . Conversely, the use of a sterically hindered strong base at low temperatures favors the faster formation of the less substituted kinetic enolate . pressbooks.pub This principle is fundamental in controlling regioselectivity in related alkylation reactions.

Table 5: Kinetic Data for Relevant Amine Synthesis Reactions

| Reaction | Kinetic Finding | Implication | Reference |

|---|---|---|---|

| CO₂ + Primary Amines | Overall second-order reaction (first order in CO₂ and amine). rsc.org | Rate is directly proportional to the concentration of both reactants. | rsc.org |

| Fe-Catalyzed Amine Dehydrogenation | Large primary KIE (kCH/kCD ≈ 3.2) for α-C-H bond cleavage. acs.org | Hydride transfer from the α-carbon is the rate-limiting step. acs.org | acs.org |

| COS + Primary/Secondary Amines | Rate determined by zwitterion deprotonation. utwente.nl | The presence and strength of bases in the solution are critical for the reaction rate. utwente.nl | utwente.nl |

| Enolate Formation (for α-alkylation) | Kinetic vs. Thermodynamic control based on temperature and base. pressbooks.pub | Product regioselectivity can be controlled by reaction conditions. | pressbooks.pub |

Advanced Spectroscopic and Structural Characterization of N N Heptyl N Octylamine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise atomic arrangement within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment and connectivity of atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Assignments and Conformational Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional NMR techniques. In the ¹H NMR spectrum of N-(N-HEPTYL)-N-OCTYLAMINE, distinct signals correspond to the different types of protons in the heptyl and octyl chains. The terminal methyl (CH₃) protons of both chains are expected to appear at the most upfield region, typically around 0.9 ppm. The methylene (B1212753) (CH₂) protons adjacent to the nitrogen atom would be deshielded and appear further downfield, while the other methylene groups along the alkyl chains would produce a complex multiplet in the region of 1.2-1.6 ppm.

Conformational analysis, which studies the different spatial arrangements of atoms that can be interconverted by rotation about single bonds, can also be investigated using NMR. At ambient temperatures, the long alkyl chains of this compound are expected to be flexible and undergo rapid conformational changes. nih.gov This can lead to broadened NMR signals. Variable temperature NMR studies could provide insights into the energetic barriers of these conformational changes. bhu.ac.in

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Terminal CH₃ | ~0.9 (triplet) | ~14 |

| Internal CH₂ | ~1.2-1.6 (multiplet) | ~22-32 |

| CH₂ adjacent to N | ~2.5-2.8 (multiplet) | ~40-50 |

Note: These are predicted values based on general principles and data for similar compounds. Actual experimental values may vary.

Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Definitive Structural Elucidation

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning NMR signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. libretexts.org For this compound, COSY would show correlations between the protons of adjacent methylene groups along both the heptyl and octyl chains, confirming their linear arrangement. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. libretexts.org This allows for the direct assignment of each carbon signal based on the known assignment of its attached protons. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. libretexts.org This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for confirming the connectivity across the nitrogen atom by showing correlations between the protons on the α-carbons of one chain and the α-carbon of the other chain.

The combined application of these 2D NMR techniques provides a comprehensive and definitive map of the molecular structure of this compound. science.govgithub.io

Vibrational Spectroscopy for Functional Group and Molecular Fingerprinting

Vibrational spectroscopy, which includes Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule and serves as a unique "fingerprint" for identification.

Fourier Transform Infrared (FTIR) Spectroscopy for Characteristic Absorption Bands

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. surfacesciencewestern.com The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. ias.ac.in

N-H Stretch: A weak to medium intensity band is expected in the region of 3300-3500 cm⁻¹ for the N-H stretching vibration of the secondary amine.

C-H Stretch: Strong absorption bands between 2850 and 3000 cm⁻¹ are characteristic of the C-H stretching vibrations of the methyl and methylene groups in the alkyl chains. researchgate.net

C-N Stretch: The C-N stretching vibration would appear in the fingerprint region, typically between 1000 and 1250 cm⁻¹.

CH₂ Bending: A characteristic bending vibration for the methylene groups is expected around 1465 cm⁻¹.

Table 2: Characteristic FTIR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| N-H Stretch | 3300 - 3500 |

| C-H Stretch (Alkyl) | 2850 - 3000 |

| CH₂ Bending | ~1465 |

| C-N Stretch | 1000 - 1250 |

Note: These are general ranges and the exact positions can be influenced by the molecular environment.

Raman Spectroscopy for Complementary Vibrational Mode Analysis

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of light. surfacesciencewestern.com While FTIR is more sensitive to polar bonds, Raman spectroscopy is particularly useful for analyzing non-polar bonds and symmetric vibrations. researchgate.net For this compound, the Raman spectrum would provide strong signals for the C-C bond vibrations within the long alkyl chains, complementing the information obtained from FTIR. researchgate.net The symmetric C-H stretching vibrations would also be prominent.

High-Resolution Mass Spectrometry for Exact Mass Determination and Fragmentation Pathway Mapping

High-resolution mass spectrometry (HRMS) is a powerful analytical technique used to determine the precise molecular weight of a compound and to study its fragmentation patterns upon ionization. scbt.com This information is invaluable for confirming the elemental composition and for structural elucidation. nih.gov

For this compound (C₁₅H₃₃N), the exact mass can be calculated with high precision. The molecular ion peak (M⁺) would be observed in the mass spectrum, and its high-resolution measurement would confirm the molecular formula. aip.org

The fragmentation of this compound in the mass spectrometer would likely proceed through several characteristic pathways for aliphatic amines. Alpha-cleavage, the cleavage of the C-C bond adjacent to the nitrogen atom, is a common fragmentation route. This would result in the formation of stable iminium ions. For example, cleavage of the bond between the first and second carbon of the octyl chain would result in a fragment containing the nitrogen and the heptyl group, and vice versa. The analysis of these fragment ions allows for the mapping of the fragmentation pathways, providing further confirmation of the molecule's structure. aip.org

X-ray Diffraction Studies of this compound Derivatives for Solid-State Structure

Single-crystal X-ray diffraction (XRD) is a definitive analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. inflibnet.ac.inmit.edu This method provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the relationship between a molecule's structure and its physical properties. The application of XRD requires the growth of a high-quality single crystal, which can be challenging for flexible, long-chain aliphatic amines like this compound due to their conformational flexibility and often oily nature at room temperature.

While specific crystallographic data for this compound itself is not prominently available in published literature, the solid-state structures of analogous long-chain amine derivatives and their complexes have been successfully investigated. scispace.comrsc.orgresearchgate.net These studies reveal that in the solid state, long alkyl chains tend to pack in organized, often parallel, arrangements to maximize van der Waals forces. The nitrogen atom and its substituents form a key locus for intermolecular interactions, particularly hydrogen bonding if a hydrogen atom is present on the nitrogen or if the amine is co-crystallized with a proton donor to form a salt. mdpi.com

The table below illustrates the type of crystallographic data that would be obtained from a hypothetical XRD analysis of a crystalline derivative of this compound, based on findings for similar long-chain amine salts. rsc.orgmdpi.com

Table 1: Representative Crystallographic Data for a Hypothetical this compound Derivative

| Parameter | Example Value | Description |

|---|---|---|

| Chemical Formula | C15H34N+ · Cl− | Represents the molecular formula of the crystallized entity (e.g., a hydrochloride salt). |

| Crystal System | Monoclinic | Describes the symmetry of the crystal lattice. rsc.org |

| Space Group | P2₁/n | A specific description of the crystal's symmetry elements. rsc.org |

| Unit Cell Dimensions | a = 7.4 Å, b = 9.8 Å, c = 23.0 Å, β = 95.0° | The lengths of the sides (a, b, c) and the angle (β) of the unit cell. rsc.org |

| Volume (V) | 1660 ų | The volume of the unit cell. |

| Calculated Density (ρ) | 1.10 g/cm³ | The theoretical density of the crystal based on its composition and unit cell volume. |

| Key Bond Length (C-N) | ~1.48 Å | The typical distance between carbon and nitrogen atoms. |

| Key Bond Angle (C-N-C) | ~112° | The angle formed by the two alkyl chains attached to the nitrogen atom. |

Chromatographic Purity Assessment and Quantitative Analysis (e.g., HPLC, GC-MS)

Chromatographic techniques are indispensable for separating components of a mixture and are therefore central to assessing the purity and performing quantitative analysis of chemical compounds. google.com For a substance like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the most relevant methods. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS)

GC is highly effective for separating volatile and thermally stable compounds. mdpi.com However, direct analysis of long-chain amines can be problematic; their polarity can cause interactions with the GC column's stationary phase, leading to poor peak shapes (tailing) and reduced reproducibility. vt.edu To address this, a common and often necessary step is chemical derivatization. jfda-online.com Derivatization involves reacting the amine with a reagent to form a new compound (a derivative) that is more volatile and less polar. jfda-online.com For secondary amines, reagents like trifluoroacetyl anhydride (B1165640) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the active hydrogen on the nitrogen, thereby improving chromatographic behavior.

Once derivatized, the sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the capillary column (e.g., a nonpolar HP-5MS column). gdut.edu.cn The separated components then enter the mass spectrometer, which acts as a detector. The MS ionizes the molecules and fragments them into a unique pattern, which serves as a molecular fingerprint for identification. Quantitative analysis is achieved by comparing the peak area of the analyte to that of a known concentration of a standard. google.com

High-Performance Liquid Chromatography (HPLC)

HPLC is a complementary technique that separates compounds in a liquid mobile phase based on their interactions with a solid stationary phase. scribd.com For this compound, reversed-phase HPLC (RP-HPLC) would be the method of choice, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of acetonitrile (B52724) and water). Since this compound lacks a strong chromophore, direct UV detection would be insensitive. Therefore, derivatization is also common in HPLC analysis of such amines to attach a UV-active or fluorescent tag to the molecule, enabling highly sensitive detection. chemsynlab.com

The table below outlines a hypothetical set of parameters and expected results for the GC-MS analysis of a derivatized this compound sample for purity and quantitative assessment. gdut.edu.cn

Table 2: Illustrative GC-MS Analytical Parameters for a Derivatized this compound Sample

| Parameter | Example Condition/Value | Purpose/Description |

|---|---|---|

| Derivatizing Agent | Trifluoroacetyl Anhydride | Increases volatility and improves peak shape by converting the polar N-H group. |

| GC Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film) | A common, nonpolar capillary column suitable for a wide range of organic compounds. gdut.edu.cn |

| Injector Temperature | 290 °C | Ensures complete vaporization of the derivatized analyte. gdut.edu.cn |

| Oven Program | Initial 80°C, ramp to 290°C | A temperature gradient used to separate compounds with different boiling points. gdut.edu.cn |

| Carrier Gas | Helium at 1 mL/min | Inert gas to carry the sample through the column. gdut.edu.cn |

| Retention Time (RT) | ~18.5 min | The characteristic time it takes for the analyte to pass through the column. |

| Mass Spectrometry | Electron Ionization (EI) at 70 eV | Standard ionization method for creating reproducible fragmentation patterns. gdut.edu.cn |

| Key Mass Fragments (m/z) | [M]+, [M-C7H15]+, [M-C8H17]+ | Characteristic mass-to-charge ratios used for structural confirmation. |

| Limit of Detection (LOD) | ~0.1 µg/mL | The lowest concentration of the analyte that can be reliably detected. gdut.edu.cn |

| Limit of Quantification (LOQ) | ~0.4 µg/mL | The lowest concentration that can be measured with acceptable precision. gdut.edu.cn |

Computational Chemistry and Theoretical Investigations of N N Heptyl N Octylamine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, making it an ideal tool for analyzing the properties of N-(N-HEPTYL)-N-OCTYLAMINE. arxiv.org DFT calculations, typically using functionals like B3LYP or ωB97X-D combined with basis sets such as 6-31G(d) or cc-pVTZ, can provide deep insights into the molecule's geometry, stability, and reactive nature. researchgate.netnih.gov

A crucial first step in computational analysis is geometry optimization, which determines the most stable three-dimensional arrangement of atoms—the molecule's ground state structure. For a molecule with long, flexible alkyl chains like this compound, this process is complex. The free rotation around the numerous carbon-carbon and carbon-nitrogen single bonds gives rise to a vast number of possible conformers (rotational isomers).

Illustrative Conformational Analysis Data This table presents hypothetical energy data for plausible conformers of this compound to illustrate the expected results from a conformational analysis.

| Conformer | Description of Alkyl Chain Arrangement | Relative Energy (kcal/mol) | Key Dihedral Angle(s) (C-C-N-C) |

|---|---|---|---|

| 1 (Global Minimum) | Fully extended anti-periplanar chains | 0.00 | ~180° |

| 2 | Gauche interaction in heptyl chain | +0.95 | ~60° |

| 3 | Gauche interaction in octyl chain | +1.10 | ~60° |

| 4 | Folded conformation with chain proximity | +2.50 | Multiple gauche interactions |

Frontier Molecular Orbital (FMO) theory is a fundamental concept for explaining chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. taylorandfrancis.comyoutube.com

For this compound, the HOMO is expected to be primarily localized on the lone pair of electrons of the nitrogen atom. This high-energy orbital signifies the molecule's capacity to act as a nucleophile or electron donor. The LUMO, conversely, would likely be distributed across the anti-bonding σ* orbitals of the C-H and C-N bonds.

The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more easily polarizable and more reactive. From these energies, global reactivity descriptors such as chemical potential (μ), hardness (η), and electrophilicity (ω) can be calculated to quantify the molecule's reactive tendencies.

Illustrative FMO Analysis and Reactivity Indices This table provides representative values for a long-chain secondary amine, calculated at the B3LYP/6-31G(d) level of theory, to demonstrate the output of an FMO analysis.

| Parameter | Symbol | Formula | Illustrative Value (eV) |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | - | -6.15 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - | +0.85 |

| HOMO-LUMO Energy Gap | ΔE | ELUMO - EHOMO | 7.00 |

| Chemical Potential | μ | (EHOMO + ELUMO) / 2 | -2.65 |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 3.50 |

| Global Electrophilicity Index | ω | μ2 / 2η | 1.00 |

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. It is used to predict how a molecule will interact with other chemical species, particularly electrophiles and nucleophiles.

For this compound, the MEP map would clearly show a region of high electron density (typically colored red) localized around the nitrogen atom due to its lone pair and higher electronegativity. This marks the primary site for electrophilic attack and protonation. The long heptyl and octyl chains, being composed of carbon and hydrogen, would form a large, nonpolar region with a neutral electrostatic potential (colored green), highlighting their hydrophobic character.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions

While DFT provides a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. youtube.comnih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes and interactions with the surrounding environment, such as a solvent. mdpi.com

An MD simulation of this compound in a solvent like water would reveal the rapid flexing and folding of the alkyl chains. It would also allow for the analysis of specific solvent interactions. For instance, the simulation could quantify the average number of hydrogen bonds formed between the amine's N-H group and surrounding water molecules. In a nonpolar solvent like hexane, the simulation would instead highlight the van der Waals interactions between the molecule's alkyl chains and the solvent.

Quantum Chemical Studies of Reaction Energetics and Transition States in Amine-Mediated Processes

Quantum chemical methods are invaluable for elucidating the mechanisms of chemical reactions. nih.govresearchgate.net By mapping the potential energy surface of a reaction, researchers can identify the lowest-energy path from reactants to products. This involves locating the transition state (TS)—the highest energy point along this path—and calculating the activation energy (the energy barrier that must be overcome for the reaction to occur). researchgate.net

For this compound, such studies could investigate various amine-mediated processes. For example, the energetics of its protonation by an acid could be calculated to determine its basicity. Another application would be modeling its role in a nucleophilic substitution reaction, identifying the transition state structure and the associated energy barrier, which dictates the reaction rate.

Predictive Modeling for Supramolecular Assembly and Intermolecular Interactions

This compound, with its long, nonpolar alkyl chains and a single polar amine head, possesses amphiphilic characteristics. Computational modeling can predict how these molecules interact with each other to form larger, ordered structures, a process known as supramolecular assembly. nih.govnih.gov

Simulations could predict the aggregation behavior of the amine in different solvents. In a nonpolar medium, the polar amine groups might cluster together to minimize unfavorable interactions. In aqueous solutions, the hydrophobic alkyl chains would drive the molecules to aggregate, potentially forming micelles or other assemblies to shield the nonpolar tails from the water. These models are critical for understanding applications where intermolecular interactions are key, such as in solvent extraction or as surface-active agents. The primary forces governing this assembly would be van der Waals interactions between the long alkyl chains and hydrogen bonding between the N-H groups. acs.org

Advanced Applications and Functionalization of N N Heptyl N Octylamine

Applications in Materials Science and Polymer Chemistry

The dual functionality of N-(N-heptyl)-N-octylamine, combining a reactive amine group with long, nonpolar heptyl and octyl chains, makes it a candidate for various applications in the modification and formulation of polymeric materials.

Role in Polymer Modification and Depolymerization Processes (e.g., PET)

Long-chain amines are recognized for their role in the aminolysis of polyesters, a chemical recycling process that breaks down the polymer into smaller, value-added molecules. rsc.orgresearchgate.net This process is particularly relevant for polyethylene (B3416737) terephthalate (B1205515) (PET), a widely used polymer in packaging and textiles. The secondary amine in this compound can act as a nucleophile, attacking the electrophilic carbonyl carbon of the ester group in the PET backbone. This nucleophilic attack leads to the cleavage of the ester bond and the formation of an amide bond, resulting in depolymerization. researchgate.netresearchgate.net

Research on the depolymerization of PET using the primary amine n-octylamine demonstrates the feasibility of this approach. In one study, the reaction of PET with n-octylamine at 130 °C resulted in high yields (>90%) of the corresponding N,N′-di(n-octyl) terephthalamide (B1206420). mdpi.com While a catalyst like Cp*TiCl₃ can facilitate the conversion, the aminolysis of PET has been shown to proceed even without a catalyst. mdpi.com The long alkyl chains of this compound would render the resulting terephthalamide products highly soluble in organic media, facilitating their separation and purification for use as chemical intermediates or monomers for new polymers. proquest.com

The table below summarizes the results from a study on PET depolymerization using n-octylamine, which serves as a model for the potential reactivity of this compound.

Table 1: PET Depolymerization with n-Octylamine at 130°C

| Catalyst (mol%) | Time (h) | PET Conversion (%) | Product Yield (%) |

|---|---|---|---|

| CpTiCl₃ (2.0) | 24 | >99 | 91 |

| CpTiCl₃ (2.0) | 48 | >99 | 94 |

Data sourced from a study on PET depolymerization, which provides a proxy for the reactivity of similar long-chain amines. mdpi.com

Investigation as Ligands in Coordination Chemistry and Metal Complexation

Dialkylamines are investigated for their role as ligands in coordination chemistry due to the ability of the nitrogen atom to donate its lone pair of electrons to a metal center, forming a coordinate bond. mdpi.com this compound can function as a monodentate ligand, binding to a metal ion through its nitrogen atom. libretexts.org

The presence of the long heptyl and octyl chains is a critical feature. These bulky, hydrophobic groups can influence the steric and electronic properties of the resulting metal complex. worktribe.com They can create a sterically hindered environment around the metal center, which may affect the complex's geometry, coordination number, and reactivity. Furthermore, the hydrophobic chains enhance the solubility of the metal complex in nonpolar organic solvents, a property that is highly valuable for applications in homogeneous catalysis and solvent extraction of metals. uni-tuebingen.descispace.com The amine moiety plays a crucial role in the complexation and extraction mechanism.

Potential in Surfactant and Emulsifier Formulations, and Related Colloidal Systems

The molecular structure of this compound is inherently amphiphilic, consisting of a polar secondary amine "head" group and two long, nonpolar alkyl "tails." This structure is characteristic of surfactants and emulsifiers, which are molecules that can adsorb at the interface between two immiscible phases (e.g., oil and water) and reduce interfacial tension. nih.gov

The long C7 and C8 alkyl chains provide the necessary hydrophobicity to interact with nonpolar substances like oils and greases, while the amine group provides a hydrophilic center that can interact with water. trb.org In acidic conditions, the amine group can be protonated to form an ammonium (B1175870) cation, creating a cationic surfactant. Cationic surfactants are widely used as emulsifiers, fabric softeners, corrosion inhibitors, and biocides. univarsolutions.comatamanchemicals.com The specific balance between the hydrophilic and lipophilic portions of this compound would determine its effectiveness in specific surfactant and emulsifier formulations and its behavior in forming colloidal systems like micelles or microemulsions.

Chemical Separations and Reactive Extraction Processes

Long-chain amines are extensively used as extractants in liquid-liquid extraction (solvent extraction) processes for the separation and purification of metals and acids. This application leverages the ability of the amine to form an ion pair with a target species, which is then transferred from an aqueous phase to an immiscible organic phase.

Metal Ion Extraction and Selectivity Studies with Long-Chain Amines

Long-chain amines, including primary, secondary, and tertiary amines, are effective extractants for a wide range of metal ions from aqueous solutions, particularly from acidic media where metal ions can form anionic complexes. researchgate.net The general mechanism for a secondary amine like this compound involves two steps. First, the amine is protonated by the acid in the aqueous phase. Second, the resulting ammonium cation forms an ion pair with an anionic metal complex (e.g., [CoCl₃]⁻), which is then extracted into the organic diluent. nrct.go.thresearchgate.net

The extraction process can be represented by the following general equilibrium:

mR₂NH(org) + mH⁺(aq) + MXnm-(aq) ⇌ (R₂NH₂⁺)m(MXnm-)(org)

Where R₂NH is the secondary amine, MXnm- is the anionic metal complex, and (org) and (aq) denote the organic and aqueous phases, respectively.

The efficiency and selectivity of the extraction depend on several factors, including the type of amine, the pH of the aqueous phase, the nature of the diluent, and the concentration of complexing anions (e.g., chloride). nrct.go.th For instance, studies with the tertiary amine tri-n-octylamine (TOA) have shown its effectiveness in extracting Co(II) from acidic chloride media. nrct.go.thresearchgate.net The selectivity between different metal ions can be controlled by carefully adjusting these parameters.

Table 2: Extraction Efficiency of Co(II) with Tri-n-octylamine (TOA) in Kerosene

| TOA Concentration (M) | HCl Concentration (M) | % Extraction of Co(II) |

|---|---|---|

| 0.08 | 3 | ~45 |

| 0.1 | 3 | ~52 |

| 0.2 | 3 | ~65 |

| 0.3 | 3 | ~70 |

Data adapted from a study on a related long-chain amine, illustrating the effect of extractant concentration on metal recovery. nrct.go.th

Mechanisms of Acid Extraction and Process Optimization

Reactive extraction using long-chain amines is a prominent method for recovering carboxylic acids from aqueous solutions, such as fermentation broths. researchgate.net The mechanism is based on an acid-base reaction where the amine acts as a Lewis base and the carboxylic acid as a Lewis acid. sydney.edu.aulibretexts.org The undissociated form of the carboxylic acid is transferred from the aqueous phase to the organic phase, where it reacts with the amine to form an acid-amine complex or ion pair. scielo.br

For a secondary amine like this compound (R₂NH) and a carboxylic acid (HA), the reaction can be represented as:

R₂NH(org) + HA(aq) ⇌ R₂NH₂⁺A⁻(org)

The efficiency of this extraction process is highly dependent on the pH of the aqueous phase, which must be lower than the pKa of the carboxylic acid to ensure the acid is in its undissociated form. scielo.br Process optimization involves several factors:

Amine Concentration: Higher concentrations of the amine in the organic phase generally lead to higher distribution coefficients for the acid. researchgate.net

Diluent Choice: The diluent not only dissolves the amine but also affects the polarity of the organic phase and the stability of the acid-amine complex. Active diluents like 1-octanol (B28484) can solvate the complex through hydrogen bonding, enhancing extraction efficiency. scielo.brijcce.ac.ir

Temperature: The extraction of carboxylic acids by amines is typically an exothermic process, meaning that lower temperatures favor higher extraction efficiency. acs.org

By optimizing these parameters, reactive extraction with long-chain amines can achieve high recovery rates for various organic acids.

Selective Separation of Precious Metals via Precipitation Chemistry

Long-chain aliphatic amines have demonstrated significant potential as effective precipitating agents for the selective recovery of precious metals, particularly platinum-group metals (PGMs), from acidic solutions. While specific studies on this compound are not extensively documented in this context, research on analogous primary amines, such as n-heptylamine and n-octylamine, provides a strong basis for understanding the underlying chemical principles. The mechanism involves the formation of ion-pair complexes between protonated amine cations (R₃NH⁺) and anionic metal chloro-complexes (e.g., [PtCl₆]²⁻, [PdCl₄]²⁻, [RhCl₆]³⁻) present in hydrochloric acid (HCl) solutions. mdpi.comsciprofiles.comresearchgate.net

The selectivity of the precipitation is highly dependent on both the concentration of HCl and the alkyl chain length of the amine. mdpi.com For instance, studies have shown that Pt(IV) can be preferentially precipitated from solutions containing Pd(II) and Rh(III) at low HCl concentrations using n-heptylamine and n-octylamine. mdpi.com Conversely, at high HCl concentrations, Rh(III) can be selectively recovered over Pd(II) with the same amines. mdpi.com The long, hydrophobic heptyl and octyl chains in this compound would be expected to enhance the insolubility of the resulting ion-pair complex in aqueous media, thereby promoting efficient precipitation.

The general process for the separation of Pt(IV), Rh(III), and Pd(II) can be achieved sequentially by carefully controlling these parameters. A typical strategy involves:

Pt(IV) Precipitation: Adding an amine like n-octylamine to a low concentration HCl solution (e.g., 1.0 M) to selectively precipitate Pt(IV). mdpi.com

Rh(III) Precipitation: Increasing the HCl concentration of the remaining solution (e.g., to 6.0 M) and adding more n-octylamine to precipitate Rh(III). mdpi.com

Pd(II) Precipitation: Finally, Pd(II) can be recovered from the solution, often requiring an amine with a longer alkyl chain (e.g., n-decylamine). mdpi.com

This methodology highlights a solvent-free approach to PGM recovery, addressing environmental concerns associated with traditional solvent extraction methods. mdpi.comsciprofiles.com

Table 1: Effect of HCl Concentration and Amine Structure on PGM Precipitation This table illustrates the selective precipitation of Platinum (Pt), Palladium (Pd), and Rhodium (Rh) based on data from analogous primary amines.

| Precipitant | HCl Concentration | Target Metal | Precipitation Efficiency (%) | Co-precipitation of other PGMs (%) |

| n-Heptylamine | Low (e.g., 1.0 M) | Pt(IV) | >80% | Low (<5% Pd) |

| n-Octylamine | Low (e.g., 1.0 M) | Pt(IV) | >90% | Low (<5% Pd) |

| n-Heptylamine | High (e.g., 6.0 M) | Rh(III) | High | Low (Pd precipitation remains low) |

| n-Octylamine | High (e.g., 6.0 M) | Rh(III) | >80% | Low (<10% Pd) |

Catalysis and Reaction Engineering

Assessment as Organocatalysts or Co-catalysts in Organic Transformations

Secondary amines are a well-established and pivotal class of organocatalysts, capable of activating carbonyl compounds through two primary covalent catalysis mechanisms: enamine and iminium ion formation. mdpi.comscienceopen.com this compound, as a secondary amine, possesses the requisite structural feature—a nitrogen atom with a lone pair of electrons and a single hydrogen—to potentially engage in these catalytic cycles.

Enamine Catalysis: In this mode, the secondary amine reacts with a ketone or aldehyde to form a nucleophilic enamine intermediate. This intermediate can then react with various electrophiles.

Iminium Catalysis: Alternatively, the amine can react with an α,β-unsaturated aldehyde or ketone to generate an electrophilic iminium ion, which subsequently reacts with a nucleophile.

The efficacy of a secondary amine as an organocatalyst is influenced by its steric and electronic properties. The long, flexible heptyl and octyl chains of this compound would introduce significant steric bulk around the nitrogen center. nih.govnih.gov This steric hindrance could be a double-edged sword. On one hand, it might impede the formation of the catalyst-substrate intermediate, thus reducing catalytic activity. acs.org On the other hand, this bulkiness could be advantageous in asymmetric catalysis if a chiral version of the amine were used, as it could create a well-defined chiral pocket to control the stereochemical outcome of a reaction.

Furthermore, the long alkyl chains confer high lipophilicity, which could enhance the catalyst's solubility in nonpolar organic solvents, a practical advantage in many synthetic applications. While specific studies employing this compound as an organocatalyst are not prominent, its potential can be inferred from the vast body of research on other dialkylamines in transformations like Michael additions, aldol (B89426) reactions, and alkylations. scienceopen.comtum.de

Investigation of Catalyst Inhibition Effects in Metal-Catalyzed Hydrogenation Reactions by Amines

Amines are widely recognized as potential inhibitors or poisons for various metal-based hydrogenation catalysts, including those based on palladium, platinum, nickel, and rhodium. wikipedia.orgsamaterials.comnih.govsamaterials.co.uk The inhibitory effect of this compound stems from the lone pair of electrons on the nitrogen atom, which can strongly adsorb onto the active metal sites on the catalyst surface. samaterials.comcatalysts.com This chemical adsorption blocks the sites that are necessary for the activation of hydrogen and the substrate, thereby reducing or completely halting the catalytic activity. wikipedia.orgcatalysts.com

The strength of this inhibition can vary from temporary (inhibition) to permanent (poisoning). samaterials.co.uk Research on the hydrogenation of esters using a manganese catalyst demonstrated that the addition of aliphatic amines, such as n-octylamine, significantly decreased the reaction rate. The conversion to the product dropped markedly as the concentration of the amine inhibitor was increased, illustrating a clear dose-dependent inhibitory effect.

Table 2: Illustrative Impact of Aliphatic Amine Inhibitor on Catalytic Hydrogenation Data modeled after studies on the inhibition of manganese-catalyzed ester hydrogenation by n-octylamine.

| Inhibitor Loading (mol %) | Product Conversion after 5.5 h (%) | Product Conversion after 22.5 h (%) |

| 0 | ~60% | ~99% |

| 10 | ~6% | ~40% |

| 20 | ~5% | ~12% |

| 40 | ~4% | ~8% |

Heterogeneous Catalysis Studies Involving Alkylamines

In heterogeneous catalysis, where the catalyst is in a different phase from the reactants (typically a solid catalyst in a liquid or gas phase), alkylamines like this compound can play several roles. youtube.com They can act as reactants, products, or, significantly, as surface modifiers that tune the catalyst's activity and selectivity. nsf.govbohrium.com

Studies on the N-alkylation of amines with alcohols over heterogeneous catalysts like Ni/θ-Al₂O₃ or Ag/Al₂O₃ demonstrate another context where secondary amines are key products. researchgate.netresearchgate.net These reactions often proceed via a "borrowing hydrogen" mechanism, where the catalyst facilitates the dehydrogenation of the alcohol to an aldehyde, which then reacts with a primary amine to form an imine. The subsequent hydrogenation of the imine yields the secondary amine product. researchgate.netresearchgate.net The nature of the support material, particularly its acid-base properties, can significantly influence catalyst activity in such transformations. researchgate.net

Biological Interactions and Mechanistic Toxicology of N-Substituted Alkylamines

DNA Binding Mechanisms and Affinity Studies of Related Glycine (B1666218) Derivatives

While direct studies on the DNA binding of this compound are limited, valuable insights can be drawn from research on structurally related N-substituted glycine derivatives, which feature N-alkyl chains. nih.govesr.ie These compounds interact with DNA primarily through non-covalent mechanisms, with a preference for binding within the minor groove of the DNA double helix. nih.govesr.ienih.gov

The primary modes of interaction for these N-alkylated molecules are:

Hydrophobic Interactions: The long, nonpolar alkyl chains (like heptyl and octyl) are crucial for this interaction. They can displace structured water molecules from the "spine of hydration" within the AT-rich regions of the minor groove. This displacement is an entropically favorable process that strengthens the binding affinity. nih.govesr.ieumass.edu The significant hydrophobicity of this compound suggests it would have a strong tendency to engage in such interactions. researchgate.net

Hydrogen Bonding: The amine group can act as a hydrogen bond donor, forming connections with the electron-rich atoms (N3 of adenine (B156593) and O2 of thymine) that line the floor of the minor groove. nih.gov

Van der Waals Forces: Close conformational fitting of the molecule into the curve of the minor groove allows for extensive van der Waals contacts, further stabilizing the DNA-ligand complex. nih.gov

Molecular docking and spectroscopic studies on N-substituted glycines have shown that derivatives with longer alkyl chains, such as octyl-glycine, exhibit a higher tendency to interact with DNA. nih.gov This is attributed to their increased lipophilicity, which enhances the hydrophobic effect. nih.gov The binding affinity is generally not strong enough to suggest an intercalative mode, where the molecule would insert itself between the DNA base pairs. Instead, the evidence points towards groove binding, which disrupts protein-DNA interactions rather than causing significant structural distortion of the DNA itself.

Table 3: Predicted DNA Binding Characteristics of N-Alkyl Compounds Based on findings from related N-substituted glycine derivatives.

| Compound Feature | Predicted Interaction with DNA | Primary Driving Force | Binding Location |

| Long Alkyl Chains (Heptyl, Octyl) | Strong hydrophobic interaction | Entropy (displacement of water) | Minor Groove (especially AT-rich regions) |

| Secondary Amine Group | Hydrogen bonding | Enthalpy | Minor Groove (floor atoms) |

| Overall Molecular Shape | Van der Waals contacts | Enthalpy | Minor Groove (walls) |

Cellular Toxicity Profiling and Structure-Activity Relationship (SAR) Investigations

For this compound, a secondary amine with two long, unbranched alkyl chains, its toxicological properties are largely dictated by its lipophilicity. The heptyl and octyl groups confer a significant hydrophobic character to the molecule. In SAR studies of aliphatic chemicals, a key descriptor for toxicity is the 1-octanol/water partition coefficient (log Kow), which quantifies hydrophobicity. nih.govacs.org Generally, for aliphatic amines, an increase in log Kow correlates with increased toxic potency, as it facilitates the molecule's ability to partition into and disrupt cellular membranes. nih.govacs.org This disruption can lead to increased membrane permeability, loss of integrity, and ultimately cell death.

Studies on various aliphatic amines have shown that secondary amines can exhibit higher promiscuity and potential for off-target toxicity compared to primary amines. nih.gov The mechanism of toxicity for long-chain amines can involve the induction of apoptosis (programmed cell death) through various cellular signaling pathways, such as the activation of specific kinases. nih.gov The cytotoxic effects are often dependent on the alkyl chain length, with longer chains (≥C8) showing significant cytotoxicity, while shorter chains may be non-toxic in similar concentration ranges. nih.gov

The general trend observed for aliphatic amines suggests that the toxicity of this compound would likely be characterized by membrane disruption due to its high lipophilicity. The SAR for this class of compounds indicates a direct relationship between the length of the alkyl chains and the potential for cellular toxicity.

Table 1: Structure-Activity Relationship Factors for Aliphatic Amine Toxicity

| Structural Feature | Influence on Toxicity | Rationale |

| Alkyl Chain Length | Longer chains generally increase toxicity. nih.gov | Increased hydrophobicity enhances partitioning into and disruption of cellular membranes. nih.govacs.org |

| Amine Type | Secondary amines may show higher toxicity than primary amines. nih.gov | Differences in metabolism and interaction with cellular targets. |

| Hydrophobicity (log Kow) | Higher log Kow correlates with greater toxic potency. nih.govacs.org | Facilitates accumulation in lipid-rich environments like cell membranes. |

Formation Pathways and Biological Impact of N-Nitrosamine Derivatives of Alkylamines

Secondary amines, such as this compound, are precursors to the formation of N-nitrosamines, a class of compounds recognized as potent carcinogens. nih.govwikipedia.org The formation of the corresponding N-nitroso derivative, N-nitroso-N-(heptyl)-N-(octylamine), can occur when the parent amine reacts with a nitrosating agent.

Formation Pathways:

R2NH + HNO2 → R2N-N=O + H2O

Where R2NH represents a secondary amine like this compound.

Other nitrosating agents can also lead to the formation of N-nitrosamines, including various nitrogen oxides (e.g., N2O3, N2O4) and alkyl nitrites. acs.orgorganic-chemistry.org The reaction is influenced by factors such as pH, temperature, and the concentration of both the amine and the nitrosating agent.

Biological Impact:

The primary biological concern regarding N-nitrosamines is their carcinogenicity. nih.govfda.gov Most N-nitrosamines are not directly carcinogenic but require metabolic activation by cytochrome P450 enzymes in the body, primarily in the liver. mdpi.comwho.int This enzymatic process, typically involving α-hydroxylation of one of the alkyl chains, transforms the N-nitrosamine into a reactive electrophilic intermediate. mdpi.comnih.gov

This reactive intermediate can then form covalent bonds with cellular macromolecules, most critically with DNA. mdpi.com The alkylation of DNA at specific sites can lead to mutations during DNA replication. If these mutations are not repaired by the cell's DNA repair mechanisms, they can accumulate and lead to the initiation of cancer. fda.govmdpi.com

N-nitroso compounds have been shown to induce cancer in a wide variety of animal species, affecting various organs including the liver, esophagus, stomach, and lungs. nih.govfda.gov Extensive experimental data has led to the classification of many N-nitrosamines as probable human carcinogens. wikipedia.org

Table 2: Overview of N-Nitrosamine Derivative Formation and Impact

| Aspect | Description |

| Precursor Compound | Secondary Amines (e.g., this compound) |

| Common Nitrosating Agent | Nitrous Acid (HNO2), often from nitrites in acidic conditions. wikipedia.org |

| Primary Biological Impact | Carcinogenicity. nih.govfda.gov |

| Mechanism of Action | Metabolic activation to electrophilic intermediates that alkylate DNA, causing mutations. mdpi.com |

| Affected Organs (in animal studies) | Liver, esophagus, stomach, lungs, kidneys, and others. nih.govfda.gov |

Environmental Behavior and Remediation Strategies

Environmental Fate and Transport Mechanisms of N-(N-HEPTYL)-N-OCTYLAMINE

The environmental fate of a chemical compound is dictated by a combination of transport and transformation processes. For this compound, its journey through various environmental compartments is influenced by its physical-chemical properties and susceptibility to biological and chemical degradation.

The ability of microorganisms to metabolize chemical compounds is a primary mechanism for their removal from the environment. While specific studies on this compound are scarce, research on similar long-chain alkylamines provides significant insights into its likely biodegradation pathways.

Microorganisms, particularly bacteria, are capable of utilizing alkylamines as a source of carbon and nitrogen. nih.gov Studies on Pseudomonas species have shown the degradation of primary fatty amines. nih.gov The biodegradation of long-chain alkylamines is believed to be initiated by an attack on the alkyl chain. One proposed pathway involves the cleavage of the C-N bond or oxidation at the terminal end of the alkyl chain. nih.gov For a secondary amine like this compound, microbial transformation likely involves oxidative deamination, where the initial step is the hydroxylation of the carbon atom adjacent to the nitrogen. inchem.org This is followed by the formation of an imine, which is then hydrolyzed to yield the corresponding aldehydes (heptanal and octanal) and the release of the amino group as ammonia (B1221849). inchem.org These aldehydes can be further oxidized to carboxylic acids and subsequently enter central metabolic pathways like the β-oxidation cycle. nih.govinchem.org

The mobility of this compound in the environment is significantly influenced by its tendency to adsorb to soil particles and sediments. Adsorption processes control the concentration of the compound in the dissolved phase, thereby affecting its transport, bioavailability, and degradation rate. researchgate.net

For aliphatic amines, a key sorption mechanism is electrostatic interaction, particularly cation exchange. researchgate.net In environmental conditions, the amine group can be protonated, forming a positively charged cation. This cation can then replace inorganic cations (like Ca²⁺, Mg²⁺, K⁺) on the negatively charged surfaces of clay minerals and organic matter. researchgate.net Studies on methylated amines in marine and lacustrine sediments have shown that adsorption significantly influences their distribution. researchgate.net

The extent of adsorption is dependent on several factors:

Soil/Sediment Composition: The presence of clay minerals and a higher organic matter content generally increases the adsorption capacity for amines. researchgate.netresearchgate.net

pH: The pH of the surrounding water influences the protonation state of the amine. At pH values below the pKa of the amine, the cationic form dominates, enhancing adsorption via cation exchange. nih.gov

Salinity: The salinity of porewaters can also affect adsorption processes in marine and estuarine environments. researchgate.net

Besides reversible physical processes like cation exchange, irreversible chemical binding to sediment components can also occur, leading to stronger retention in the solid phase. nih.gov

Ecotoxicological Implications of Related Aliphatic Amines

Studies have demonstrated that long-chain aliphatic amines can cause harmful effects in aquatic, sediment, and soil-dwelling organisms at low concentrations. canada.ca The Government of Canada's assessment of the Aliphatic Amines Group concluded that LCAAs may enter the environment at levels that are harmful. canada.ca The proposed environmental objective is to reduce the concentration of LCAAs in surface water to levels below the predicted no-effect concentration (PNEC) of 0.22 µg/L to be protective of aquatic life. canada.ca

The toxicity of amines can vary significantly depending on their specific chemical structure. A review of selected amines found that nitrosamines and nitramines, which can be degradation products, were the most toxic, with the highest risk for causing environmental harm. unit.no For parent amine compounds, acute toxicity (LC50) concentrations for freshwater invertebrates ranged from 10 to 250 mg/L. unit.no Hydrophilic amines and alkanolamines are generally considered harmless or practically harmless, whereas more lipophilic amines may require more careful consideration. rsc.org

| Compound | Organism | Endpoint | Concentration (mg/L) | Reference |

|---|---|---|---|---|

| Monoethanolamine (MEA) | Algae | LOEC | 0.75 | unit.no |

| N-Methyldiethanolamine (MDEA) | Fish | LOEC | 0.5 | unit.no |

| Piperazine (PIPA) | Daphnia magna | LC50 | 10 - 250 | unit.no |

| n-Octylamine | Fish (Pimephales promelas) | LC50 (96h) | 2.7 | oxea-chemicals.com |

| n-Octylamine | Daphnia magna | EC50 (48h) | 0.37 | oxea-chemicals.com |

| n-Octylamine | Algae (Desmodesmus subspicatus) | EC50 (72h) | 0.14 | oxea-chemicals.com |

The transformation of amines in the environment can lead to the formation of byproducts that may be more toxic than the parent compound. ieaghg.org A significant concern associated with secondary amines like this compound is the potential for the formation of N-nitrosamines and N-nitramines. ieaghg.orgnilu.com These compounds can be formed through reactions with nitrogen oxides (NOx) in the atmosphere or with nitrite (B80452) in water and soil. nilu.com

N-Nitrosamines: These compounds are recognized as potent carcinogens. nilu.no Their formation from secondary amines is a well-documented reaction pathway. nilu.com

N-Nitramines: While less studied, nitramines are also considered mutagenic and potentially carcinogenic, though generally less potent than nitrosamines. researchgate.net

Other potential degradation products from the photo-oxidation of aliphatic amines include aldehydes, ketones, amides, and ammonia. ieaghg.orgacs.org The chlorination of amines in water treatment processes can also produce chlorinated derivatives that exhibit significantly higher toxicity than the parent amines. nih.gov The ozonation of particulate amine salts can also generate toxic products like aldehydes, nitrates, and hydroxylamines. acs.org

Development of Remediation and Mitigation Technologies for Amine Contamination

Addressing contamination from aliphatic amines requires a range of remediation and mitigation strategies, from immediate spill response to long-term cleanup of affected soil and water.

Mitigation and Spill Response: Preventing spills is the first line of defense. This includes proper storage and handling protocols, regular equipment inspection, and comprehensive personnel training. capitalresin.comstoremasta.com.au In the event of a spill, immediate response is crucial to contain the material and prevent its spread. spectrumlinesgcc.com Spill management strategies involve:

Containment: Using physical barriers like booms or absorbent socks to confine the spill. spectrumlinesgcc.coma-otc.com

Absorption: Applying inert absorbent materials to soak up the spilled liquid. a-otc.comoxea-chemicals.com

Neutralization: For some amines, careful neutralization may be necessary, although this requires specific chemical knowledge. a-otc.com

Remediation Technologies: For soil and groundwater contaminated with amines, several remediation technologies can be employed: clu-in.orgepa.gov

Bioremediation: This approach uses microorganisms to degrade contaminants. clu-in.org It is a cost-effective and environmentally friendly option. iwaponline.com

Biostimulation: Involves adding nutrients (e.g., nitrogen, phosphorus) and electron acceptors (e.g., oxygen) to the subsurface to stimulate the activity of native microorganisms capable of degrading amines. greener-h2020.eu

Bioaugmentation: The introduction of specific, pre-selected microbial cultures known to be effective at degrading the target contaminants. greener-h2020.eu

In Situ Chemical Oxidation (ISCO): This technology involves injecting strong chemical oxidants (like ozone, peroxide, or persulfate) into the contaminated zone to chemically destroy the amines. epa.govvertasefli.co.uk

Activated Carbon Adsorption: Contaminated water can be pumped through vessels containing activated carbon, which effectively adsorbs the amine compounds, removing them from the water phase. clu-in.orgrefiningcommunity.com

Soil Washing: An ex-situ technique where excavated soil is washed with a liquid solution to separate and remove contaminants. vertasefli.co.uk

| Technology | Description | Applicability | Advantages | Limitations |

|---|---|---|---|---|

| Bioremediation (Biostimulation/Bioaugmentation) | Utilizes microorganisms to break down amines into less harmful substances. clu-in.org | Soil, Groundwater | Cost-effective, environmentally friendly, potential for complete mineralization. iwaponline.com | Can be slow, effectiveness depends on environmental conditions (pH, temp, nutrients). |

| In Situ Chemical Oxidation (ISCO) | Involves injecting chemical oxidants to destroy contaminants in place. epa.gov | Soil, Groundwater | Rapid treatment, effective for a wide range of organic compounds. | Can be costly, potential for non-specific reactions, requires careful handling of oxidants. |

| Activated Carbon Adsorption | Contaminants are adsorbed onto the surface of activated carbon particles. refiningcommunity.com | Groundwater, Wastewater | High removal efficiency, well-established technology. | Contaminant is transferred to another phase (not destroyed), requires disposal/regeneration of spent carbon. |

| Soil Washing | An ex-situ process that uses a washing solution to remove contaminants from soil. vertasefli.co.uk | Soil | Effective for high contamination levels, reduces volume of contaminated material. | Generates contaminated wash water that requires treatment, involves excavation. |

Future Research Directions and Emerging Paradigms for N N Heptyl N Octylamine

Advancements in Sustainable Synthesis and Green Chemical Engineering

The future production of N-(n-heptyl)-n-octylamine is anticipated to move away from conventional synthetic routes towards more sustainable and environmentally benign methodologies. A significant focus of green chemical engineering is the development of atom-economical processes that minimize waste and energy consumption. One promising approach is the direct N-alkylation of primary amines with alcohols, a process often referred to as the "borrowing hydrogen" methodology. rsc.org This method utilizes alcohols as alkylating agents, which are readily available from renewable resources, and produces water as the only byproduct. rsc.org Catalytic systems based on earth-abundant metals are being explored to facilitate this transformation efficiently.

Another key area of advancement is the use of biocatalysis. Amine dehydrogenases (AmDHs) are being engineered to catalyze the asymmetric synthesis of secondary amines from ketones and other amine donors. nih.govresearchgate.net While challenges remain in expanding the substrate scope and improving conversion rates for long-chain aliphatic amines like this compound, the potential for highly selective and environmentally friendly synthesis is a strong driving force for continued research. nih.govresearchgate.net Furthermore, the use of greener solvents, such as deep eutectic solvents (DESs), is being investigated for amine synthesis to reduce the reliance on volatile organic compounds. mdpi.com

| Synthesis Method | Catalyst/Enzyme | Green Chemistry Principle | Potential Advantage for this compound Synthesis |

| "Borrowing Hydrogen" Amination | Earth-abundant metal catalysts | Atom economy, Use of renewable feedstocks | High atom efficiency, utilization of bio-based alcohols. |

| Biocatalytic Asymmetric Amination | Engineered Amine Dehydrogenases (AmDHs) | High selectivity, Mild reaction conditions | Enantiomerically pure products, reduced energy consumption. |